2-Amino-6-fluorobenzothiazole

Catalog No.
S665769
CAS No.
348-40-3
M.F
C7H5FN2S
M. Wt
168.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-fluorobenzothiazole

CAS Number

348-40-3

Product Name

2-Amino-6-fluorobenzothiazole

IUPAC Name

6-fluoro-1,3-benzothiazol-2-amine

Molecular Formula

C7H5FN2S

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)

InChI Key

CJLUXPZQUXVJNF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)SC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)N

Medicinal Chemistry

  • Antibacterial activity

    Studies suggest 2-AFBT exhibits antibacterial properties against various gram-positive and gram-negative bacteria. Research published in "European Journal of Medicinal Chemistry" demonstrates its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant bacteria strains [].

  • Anticancer properties

    2-AFBT shows promise in inhibiting the growth of cancer cells. A study published in "Bioorganic & Medicinal Chemistry Letters" reports its potential to target specific cancer pathways, making it a candidate for further investigation [].

  • Other potential applications

    Preliminary research suggests 2-AFBT may have activity against other diseases, including fungal infections and parasitic diseases. However, further exploration is needed to confirm these findings.

Material Science

  • Organic electronics

    2-AFBT is being explored as a building block for organic semiconductors due to its unique electronic properties. Research published in "Journal of Materials Chemistry C" demonstrates its potential application in organic light-emitting diodes (OLEDs) [].

  • Polymer development

    2-AFBT can be incorporated into polymers, potentially enhancing their properties like thermal stability and conductivity. A study published in "RSC Advances" reports the synthesis of 2-AFBT-based polymers with promising characteristics for various applications [].

2-Amino-6-fluorobenzothiazole is a heterocyclic organic compound with the molecular formula C7H5FN2SC_7H_5FN_2S. It features a benzothiazole ring, which is a fused aromatic system containing both nitrogen and sulfur atoms. The compound is characterized by the presence of an amino group (-NH₂) and a fluorine atom positioned at the 6th position of the benzothiazole structure. This unique arrangement contributes to its chemical reactivity and potential biological activity. The compound appears as a white to off-white solid, with a predicted pKa of approximately 3.77, indicating its acidic nature in solution .

Typical for amines and halogenated compounds. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Suzuki Coupling Reactions: This compound can be used as a substrate in cross-coupling reactions, particularly with aryl boronic acids, to synthesize more complex aromatic systems .
  • Acylation Reactions: The amino group can be acylated to form amides, enhancing the compound's solubility and altering its biological properties.

Research indicates that 2-amino-6-fluorobenzothiazole exhibits notable biological activities. It has been studied for its potential as:

  • Antimicrobial Agents: Derivatives of benzothiazole compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Some studies suggest that compounds within this class may inhibit cancer cell proliferation, although specific data on 2-amino-6-fluorobenzothiazole is limited .
  • Cytotoxicity: The compound has demonstrated cytotoxic effects in certain cell lines, indicating potential therapeutic applications in oncology .

The synthesis of 2-amino-6-fluorobenzothiazole can be achieved through several methods:

  • Direct Fluorination: Starting from 2-amino-benzothiazole, fluorination can be performed using fluorinating agents such as sulfur tetrafluoride or other fluorine sources.
  • Suzuki Coupling: This method involves coupling 2-amino-6-bromobenzothiazole with aryl boronic acids under palladium catalysis conditions to introduce functional groups at the 6-position .
  • Acylation: Acylation of the amino group can also be performed to yield derivatives that may have enhanced solubility or biological activity.

2-Amino-6-fluorobenzothiazole finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Material Science: The compound is utilized in developing new materials with specific electronic or optical properties due to its unique structure.
  • Agriculture: Potential applications in agrochemicals are being explored, particularly for developing new pesticides or herbicides.

Studies on interaction profiles of 2-amino-6-fluorobenzothiazole reveal its affinity for various biological targets. Interaction studies often focus on:

  • Protein Binding: Understanding how this compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.
  • Enzyme Inhibition: Investigating its role as an inhibitor for specific enzymes involved in disease pathways can lead to the development of novel therapeutic agents.

Several compounds share structural similarities with 2-amino-6-fluorobenzothiazole, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Aspects
2-Amino-benzothiazoleContains an amino group but lacks fluorineMore basic due to absence of fluorine
6-FluorobenzothiazoleContains fluorine but lacks amino groupPrimarily used as a reagent
2-Amino-3-fluorobenzothiazoleHas both amino and fluorine at different positionsPotentially different biological activity
BenzothiazoleBasic structure without functional groupsLacks the reactivity associated with amino/fluoro

The uniqueness of 2-amino-6-fluorobenzothiazole lies in its combination of both an amino group and a fluorine atom at strategic positions, which enhances its reactivity and potential biological activity compared to other similar compounds.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

348-40-3

Wikipedia

6-fluoro-1,3-benzothiazol-2-amine

Dates

Modify: 2023-08-15

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